Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate
Description
This compound is a benzoate ester derivative with a trifluoroethoxy carbamate group at position 4, a chlorine substituent at position 5, and a methoxy group at position 2. Its molecular formula is C₁₂H₁₁ClF₃NO₅, and it is characterized by:
- Electron-withdrawing trifluoroethoxy group: Enhances metabolic stability and lipophilicity.
- Substituent positions: The chlorine and methoxy groups influence steric and electronic properties, affecting binding interactions.
Properties
IUPAC Name |
methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroethoxycarbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO5/c1-20-9-4-8(7(13)3-6(9)10(18)21-2)17-11(19)22-5-12(14,15)16/h3-4H,5H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKSFISMVKRUDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Route
The typical synthetic approach to Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate involves:
- Starting Material: 5-chloro-2-methoxyaniline or derivatives thereof.
- Key Reagents: Trifluoroethanol and a carbonylating agent such as phosgene or triphosgene.
- Reaction Type: Carbamoylation via formation of a trifluoroethoxycarbonyl group on the amino substituent.
- Reaction Conditions: Careful control of temperature (often low to moderate temperatures) and pH to favor selective carbamate formation without side reactions.
The reaction proceeds by treating 5-chloro-2-methoxyaniline with trifluoroethanol in the presence of phosgene or triphosgene, which acts as a carbonyl source to form the trifluoroethoxycarbonylamino group at the 4-position of the benzoate ring. This step is crucial for introducing the trifluoroethoxycarbonyl moiety, which imparts unique chemical properties to the molecule.
Detailed Stepwise Synthesis
| Step | Description | Reagents and Conditions | Outcome/Yield |
|---|---|---|---|
| 1 | Methylation of 5-chlorosalicylic acid to form methyl 5-chloro-2-methoxybenzoate | Methyl 5-chlorosalicylate treated with dimethyl sulfate and aqueous sodium hydroxide in acetone under reflux for 45 minutes | Methyl 5-chloro-2-methoxybenzoate obtained with ~66% yield; purified by distillation (b.p. 105–110°C, 0.1 mmHg) |
| 2 | Aminolysis of methyl 5-chloro-2-methoxybenzoate with 5-chloro-2-methoxyaniline or phenethylamine derivatives | Reaction under controlled temperature (e.g., -10°C to room temp) to form corresponding benzamide intermediates | Formation of N-substituted 5-chloro-2-methoxybenzamide intermediates |
| 3 | Carbamoylation with trifluoroethanol using phosgene or triphosgene | Reaction performed under controlled pH and temperature to introduce trifluoroethoxycarbonyl group on amino substituent | Formation of this compound |
| 4 | Purification | Techniques such as recrystallization, extraction, and distillation | High purity product suitable for further applications |
This stepwise approach ensures selective functionalization while maintaining the integrity of sensitive groups.
Industrial Production Considerations
On an industrial scale, the synthesis is adapted to:
- Large-scale reactors with precise temperature and pH control.
- Continuous flow chemistry to improve reaction efficiency and safety, especially when handling phosgene or triphosgene.
- Advanced purification methods such as chromatography and crystallization to ensure product purity and yield.
- Optimization focuses on minimizing side reactions, maximizing throughput, and cost-effectiveness.
Reaction Mechanism Insights
- The key step involves nucleophilic attack of the amino group on the carbonyl carbon of the carbonylating agent (phosgene/triphosgene), forming a carbamate intermediate.
- Trifluoroethanol acts as the nucleophile to form the trifluoroethoxycarbonyl moiety.
- The chloro and methoxy substituents on the aromatic ring influence reactivity by electronic effects, stabilizing intermediates and directing substitution.
Comparative Data Table of Preparation Parameters
| Parameter | Description | Typical Conditions/Values |
|---|---|---|
| Starting Material | 5-chloro-2-methoxyaniline | Commercially available or synthesized |
| Carbonylating Agent | Phosgene or triphosgene | Stoichiometric amounts, handled under inert atmosphere |
| Solvent | Often inert solvents such as dichloromethane or acetone | Dry and oxygen-free to prevent side reactions |
| Temperature | 0°C to room temperature | Controlled to avoid decomposition |
| Reaction Time | 1 to several hours | Monitored by TLC or HPLC for completion |
| pH | Slightly basic to neutral | Adjusted to favor carbamate formation |
| Purification Techniques | Extraction, recrystallization, distillation | Ensures removal of unreacted materials and by-products |
| Yield | Typically 60–75% | Dependent on precise control of conditions |
Research Findings and Notes
- The trifluoroethoxycarbonyl group enhances the compound's chemical stability and biological activity by increasing hydrophobic interactions and modulating hydrogen bonding capacity.
- The chloro substituent at position 5 influences the electronic density of the aromatic ring, affecting reactivity in subsequent functionalization steps.
- Control of methylation and carbamoylation steps is critical to avoid overreaction or side product formation.
- Continuous flow methods have been reported to improve safety and scalability, especially for phosgene handling.
- The compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, underscoring the importance of efficient preparation methods.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the chloro or methoxy positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Amines and alcohols.
Substitution: Chloro-substituted or methoxy-substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for pharmaceuticals and agrochemicals.
Biology: In biological research, Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate is used in the study of enzyme inhibitors and receptor binding assays. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: The compound has potential applications in the development of new therapeutic agents. Its structural features allow it to be modified to enhance its pharmacological properties, making it a candidate for drug design and development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes or receptors, leading to biological responses. The specific pathways involved can vary depending on the application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Table 1: Key Functional Group Comparisons
Electronic and Steric Effects
- Trifluoroethoxy vs. Methoxy/Ethoxy : The trifluoroethoxy group in the target compound offers stronger electron-withdrawing effects than methoxy or ethoxy groups seen in analogs like tribenuron methyl ester . This increases resistance to enzymatic hydrolysis.
- Carbamate vs. Sulfonamide/Sulfonylurea : Carbamates (target) exhibit different hydrogen-bonding patterns compared to sulfonamides () or sulfonylureas (), affecting target selectivity in biological systems.
Physicochemical Properties
Table 2: Property Comparison
- Lipophilicity : The target’s trifluoroethoxy group increases LogP compared to hydroxyl or polar sulfonamide analogs.
- Solubility: Higher halogen content (Cl, CF₃) may reduce aqueous solubility relative to non-halogenated analogs.
Research Findings and Design Implications
- Bioisosteric Replacements : highlights sulfonamide-to-carbamate substitutions as a strategy to optimize pharmacokinetics . The target’s trifluoroethoxy carbamate could serve as a bioisostere for labile esters or amides.
- Synthetic Accessibility : The carbamate linkage in the target compound is synthetically accessible via reactions analogous to those in (e.g., coupling with chloroformates).
Biological Activity
Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate is a complex organic compound notable for its diverse biological activities. This article delves into its synthesis, mechanism of action, and biological applications, supported by data tables and case studies.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: Methyl 5-chloro-2-methoxy-4-(2,2,2-trifluoroethoxycarbonylamino)benzoate
- Molecular Formula: C12H11ClF3N O5
- CAS Number: 1223395-43-4
The compound features a chloro group, a methoxy group, and a trifluoroethoxy group which contribute to its unique chemical reactivity and biological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Starting Material: 5-chloro-2-methoxyaniline.
- Reagents: Trifluoroethanol and a carbonylating agent (e.g., phosgene).
- Conditions: Controlled temperature and pH to ensure product formation.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The trifluoroethoxy group enhances hydrophobic interactions, while the chloro and methoxy groups can participate in hydrogen bonding. These interactions may lead to inhibition of enzymatic activity or modulation of receptor functions.
Biological Activity
Enzyme Inhibition:
this compound has been studied for its potential as an enzyme inhibitor. Research indicates that it may inhibit certain proteases, leading to therapeutic applications in conditions such as cancer and inflammation.
Antimicrobial Properties:
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its structural components contribute to its ability to disrupt microbial cell membranes.
Case Studies
-
Enzyme Inhibition Study:
- Objective: To evaluate the inhibitory effect on proteases.
- Methodology: In vitro assays were conducted using purified protease enzymes.
- Results: The compound demonstrated significant inhibition at micromolar concentrations, suggesting potential use in therapeutic settings for diseases involving protease dysregulation.
-
Antimicrobial Activity Assessment:
- Objective: To assess the effectiveness against bacterial pathogens.
- Methodology: Disk diffusion method was employed against standard bacterial strains.
- Results: Clear zones of inhibition were observed, indicating effective antimicrobial properties.
Data Tables
| Biological Activity | Assay Method | Concentration Range | Observed Effect |
|---|---|---|---|
| Enzyme Inhibition | In vitro enzyme assay | 1 µM - 100 µM | Significant inhibition at ≤ 10 µM |
| Antimicrobial Activity | Disk diffusion | 50 µg/disc | Zones of inhibition up to 15 mm |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 5-chloro-2-methoxy-4-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoate, and how can reaction efficiency be improved?
- Methodological Answer : The trifluoroethoxy carbonylamino group is typically introduced via carbodiimide-mediated coupling (e.g., EDC or DCC) under anhydrous conditions. Optimize stoichiometry (1.2–1.5 equivalents of activated carbonyl reagent) and use a dry solvent like dichloromethane or DMF. Monitor progress via TLC (ethyl acetate/hexane, 3:7) or LC-MS. Post-reaction, purify via column chromatography (silica gel, gradient elution) to isolate the product in >90% purity. For scale-up, consider catalytic DMAP to accelerate acylation .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Use H/C NMR to confirm substitution patterns and assess purity. Key signals include the trifluoroethoxy group’s quartet ( ppm for -OCHCF) and the methoxy singlet ( ppm). IR spectroscopy identifies the carbonyl stretch (~1700 cm) and carbamate N-H (~3300 cm). For purity, employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Always compare spectra with structurally analogous compounds (e.g., methyl benzoate derivatives) to resolve ambiguities .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer : Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use PPE (nitrile gloves, lab coat, safety goggles), work in a fume hood, and avoid skin contact. Store in a tightly sealed container at 2–8°C in a ventilated cabinet. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Dispose of waste via certified hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and experimental spectral data (e.g., unexpected splitting in NMR)?
- Methodological Answer : Unexpected NMR splitting may arise from rotameric equilibria due to restricted rotation around the carbamate group. Perform variable-temperature NMR (VT-NMR) to observe coalescence at elevated temperatures (e.g., 50–80°C). Alternatively, use F NMR to detect trifluoroethoxy group interactions. For ambiguous mass spectrometry peaks, employ high-resolution MS (HRMS-ESI) and compare isotopic patterns with simulations (e.g., M+1, M+2 clusters). Cross-validate with computational methods (DFT calculations for optimized geometries and chemical shifts) .
Q. What strategies are effective for troubleshooting low yields in nucleophilic substitution reactions involving the chloro substituent?
- Methodological Answer : Low yields may result from steric hindrance or competing side reactions (e.g., hydrolysis). Use polar aprotic solvents (DMF, DMSO) and activate the chloro group with catalytic KI (Finkelstein conditions). Monitor reaction progress under inert atmosphere (N/Ar) to prevent moisture ingress. If substitution fails, explore transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) or photochemical activation. Post-reaction, optimize extraction protocols (e.g., pH-controlled liquid-liquid extraction) to recover unreacted starting material .
Q. How can researchers investigate the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and stoichiometry. For enzyme inhibition assays, pre-incubate the compound with the target (e.g., protease or kinase) and measure activity via fluorogenic substrates. Molecular docking (AutoDock Vina, Schrödinger Suite) can predict binding poses, guided by the trifluoroethoxy group’s hydrophobicity and the carbamate’s hydrogen-bonding potential. Validate hypotheses via site-directed mutagenesis of putative binding residues .
Q. What methodologies are recommended for analyzing conflicting biological activity data across different assay systems?
- Methodological Answer : Cross-platform discrepancies may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Conduct dose-response curves in parallel assays (e.g., cell-free vs. cell-based) to identify context-dependent activity. Use orthogonal techniques like thermal shift assays (TSA) to confirm target engagement. For cytotoxicity concerns, compare IC values with viability assays (MTT, ATP-lite). Statistical analysis (ANOVA, Tukey’s post-hoc) can identify significant outliers and guide mechanistic follow-up .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
